molecular formula C17H24N6O3 B2762551 2,4,7-Trimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 869344-89-8

2,4,7-Trimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2762551
CAS No.: 869344-89-8
M. Wt: 360.418
InChI Key: WXCDBXRZZFYIIU-UHFFFAOYSA-N
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Description

2,4,7-Trimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a purine-imidazole fused ring system, which is further substituted with methyl groups and a morpholinylpropyl side chain. Its distinct structure contributes to its diverse reactivity and utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Trimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic synthesis. One common method starts with the preparation of the purine core, followed by the introduction of the imidazole ring through cyclization reactions. The methyl groups are introduced via alkylation reactions, and the morpholinylpropyl side chain is attached through nucleophilic substitution.

    Purine Core Synthesis: The purine core can be synthesized from simple starting materials like formamide and cyanamide, which undergo cyclization to form the purine ring.

    Imidazole Ring Formation: The imidazole ring is introduced through a cyclization reaction involving an appropriate diamine and a carbonyl compound.

    Alkylation: Methyl groups are introduced using methylating agents such as methyl iodide or dimethyl sulfate.

    Side Chain Attachment: The morpholinylpropyl side chain is attached via nucleophilic substitution, using a suitable halide precursor and morpholine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,7-Trimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2,4,7-Trimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antiviral activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4,7-Trimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    2,4,7-Trimethylpurine: Lacks the imidazole ring and morpholinylpropyl side chain, resulting in different reactivity and applications.

    6-(3-Morpholin-4-ylpropyl)purine: Similar side chain but lacks the imidazole ring and additional methyl groups.

    Purino[7,8-a]imidazole-1,3-dione: Lacks the methyl groups and morpholinylpropyl side chain.

Uniqueness

2,4,7-Trimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione is unique due to its combination of a purine-imidazole fused ring system with specific methyl and morpholinylpropyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,4,7-trimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3/c1-12-11-23-13-14(19(2)17(25)20(3)15(13)24)18-16(23)22(12)6-4-5-21-7-9-26-10-8-21/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCDBXRZZFYIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4CCOCC4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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